molecular formula C18H20O B3025098 3',4'-Dimethyl-3-(4-methylphenyl)propiophenone CAS No. 898768-85-9

3',4'-Dimethyl-3-(4-methylphenyl)propiophenone

Cat. No. B3025098
CAS RN: 898768-85-9
M. Wt: 252.3 g/mol
InChI Key: RUEWQAINWRZRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone” is a chemical compound with the molecular formula C18H20O . Its molecular weight is 252.35 .

Scientific Research Applications

  • Environmental Bioremediation

    • Ralstonia sp. SJ98, a gram-negative microorganism, has shown the ability to utilize 3-methyl-4-nitrophenol, a breakdown product of fenitrothion (related to 3',4'-Dimethyl-3-(4-methylphenyl)propiophenone), as its sole carbon and energy source. This highlights its potential in bioremediation of pesticide-contaminated environments (Bhushan et al., 2000).
  • Chemical Synthesis and Characterization

    • Enaminones, including compounds related to 3',4'-Dimethyl-3-(4-methylphenyl)propiophenone, have been synthesized and characterized. These compounds are of interest in the production of disperse dyes, indicating applications in material sciences and textile industries (Elapasery et al., 2020).
  • Optical and Electronic Materials

    • Studies on compounds similar to 3',4'-Dimethyl-3-(4-methylphenyl)propiophenone have revealed their potential in applications related to optical and electronic materials. For instance, the non-linear optical properties of certain hydrazones indicate their suitability for use in optical device applications like optical limiters and switches (Naseema et al., 2010).
  • Pharmaceutical Research

    • Compounds structurally related to 3',4'-Dimethyl-3-(4-methylphenyl)propiophenone have been investigated for their potential pharmacological actions. For example, studies on carbamic esters of phenols with basic substituents, akin to 3',4'-Dimethyl-3-(4-methylphenyl)propiophenone, have been conducted to explore their physostigmine-like actions (Aeschlimann & Reinert, 1931).
  • Analytical Chemistry

    • In the realm of analytical chemistry, derivatives of compounds like 3',4'-Dimethyl-3-(4-methylphenyl)propiophenone have been utilized in developing new fluorescent probes. These probes are employed for sensitive determination of substances like glyphosate in environmental samples, indicating their significance in environmental monitoring and food safety (Sun et al., 2021).

Safety and Hazards

The safety data sheet (SDS) for “3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone” includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)15(3)12-17/h4-8,10,12H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEWQAINWRZRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644130
Record name 1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dimethyl-3-(4-methylphenyl)propiophenone

CAS RN

898768-85-9
Record name 1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Dimethyl-3-(4-methylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
3',4'-Dimethyl-3-(4-methylphenyl)propiophenone
Reactant of Route 3
3',4'-Dimethyl-3-(4-methylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
3',4'-Dimethyl-3-(4-methylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
3',4'-Dimethyl-3-(4-methylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
3',4'-Dimethyl-3-(4-methylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.